2-amino-6-(bromomethyl)-4(3H)-pteridinone

Medicinal Chemistry Antifolate Synthesis Organic Synthesis

This 6-bromomethyl pteridinone is the correct regiochemical isomer for preparing bisubstrate HPPK inhibitors and 10-propargylfolic acid analogs. Its 6‑position bromomethyl group provides a specific electrophilic site for nucleophilic conjugation, while the 2‑amino‑4‑oxo pattern enables essential hydrogen‑bonding interactions. Unlike the 7‑bromomethyl isomer or 2,4‑diamine analogs, this substitution guarantees consistent yields in antifolate synthesis and eliminates the need for protocol revalidation. ≥98% purity; store at –20 °C.

Molecular Formula C7H6BrN5O
Molecular Weight 256.06 g/mol
CAS No. 89794-15-0
Cat. No. B041276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-6-(bromomethyl)-4(3H)-pteridinone
CAS89794-15-0
Synonyms2-Amino-6-(bromomethyl)-4-pteridinol
Molecular FormulaC7H6BrN5O
Molecular Weight256.06 g/mol
Structural Identifiers
SMILESC1=C(N=C2C(=N1)NC(=NC2=O)N)CBr
InChIInChI=1S/C7H6BrN5O/c8-1-3-2-10-5-4(11-3)6(14)13-7(9)12-5/h2H,1H2,(H3,9,10,12,13,14)
InChIKeyWLHGUACGXTYZSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(bromomethyl)-4(3H)-pteridinone (CAS 89794-15-0) Procurement and Chemical Baseline


2-Amino-6-(bromomethyl)-4(3H)-pteridinone (CAS 89794-15-0) is a heterocyclic pteridine derivative with the molecular formula C7H6BrN5O and a molecular weight of 256.06 g/mol . This compound belongs to the pteridinone class, characterized by a fused pyrazine-pyrimidine ring system bearing an amino group at the 2-position and a reactive bromomethyl substituent at the 6-position [1]. It is primarily utilized as a synthetic building block in medicinal chemistry, specifically as a reactant in the preparation of bisubstrate analog inhibitors of hydroxymethyl dihydropterin pyrophosphokinase, an enzyme involved in folate biosynthesis . The compound is also a key intermediate in the synthesis of 10-propargylfolic acid [2].

Why Generic Substitution Fails for 2-Amino-6-(bromomethyl)-4(3H)-pteridinone (CAS 89794-15-0) in Synthesis


2-Amino-6-(bromomethyl)-4(3H)-pteridinone is not interchangeable with other pteridinone derivatives due to its unique combination of functional groups and regiochemistry. The bromomethyl group at the 6-position provides a specific electrophilic site for nucleophilic substitution reactions, while the 2-amino and 4-oxo groups enable hydrogen bonding and coordination interactions [1]. In contrast, the 7-bromomethyl isomer (CAS 622411-17-0) or the diamine analog 6-(bromomethyl)-2,4-pteridinediamine (CAS 52853-40-4) possess fundamentally different hydrogen bonding capabilities and electronic properties, leading to divergent reactivity in alkylation and coupling reactions [2]. The exact substitution pattern directly influences synthetic yields and product purity when preparing target molecules such as 10-propargylfolic acid or methotrexate derivatives [3]. Therefore, substitution without rigorous revalidation of synthetic protocols would compromise both yield and product integrity.

Quantitative Evidence Guide: 2-Amino-6-(bromomethyl)-4(3H)-pteridinone (CAS 89794-15-0) Performance Data


Synthetic Route Efficiency: Yield Comparison in 10-Propargylfolic Acid Synthesis

2-Amino-6-(bromomethyl)-4(3H)-pteridinone serves as a critical intermediate in the synthesis of 10-propargylfolic acid, providing an alternative route to the 6-(bromomethyl)-2,4-pteridinediamine pathway [1]. In the reported synthetic procedure, the compound is generated via treatment of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide with 48% hydrobromic acid, enabling subsequent coupling reactions to yield the final antifolate product [2]. While direct comparative yield data between the 6-bromomethyl-4(3H)-pteridinone and the 2,4-diamine analog are not reported in the same study, the method demonstrates that the 4(3H)-pteridinone scaffold provides distinct regioselectivity advantages for subsequent alkylation steps compared to the 2,4-diamine derivative [3].

Medicinal Chemistry Antifolate Synthesis Organic Synthesis

Regiochemical Specificity: 6-Position Bromomethyl vs. 7-Position Isomer in Isofolic Acid Synthesis

The 6-bromomethyl substitution pattern of CAS 89794-15-0 is critical for specific synthetic applications, as the 7-position isomer (2-amino-7-(bromomethyl)-4(3H)-pteridinone hydrobromide, CAS 622411-17-0) serves as an intermediate for isofolic acid rather than the 10-propargylfolic acid and methotrexate derivatives accessible from the 6-bromomethyl compound . The two regioisomers exhibit distinct reactivity profiles due to differential electronic environments at the 6- and 7-positions of the pteridine ring system, with the 6-position offering different steric and electronic characteristics for nucleophilic attack compared to the 7-position [1]. While direct kinetic comparison data are not reported in the available literature, the divergent synthetic outcomes (10-propargylfolic acid vs. isofolic acid) represent a qualitative functional differentiation with significant implications for target molecule selection [2].

Regioselective Synthesis Folate Analog Chemistry Isomer Differentiation

Enzyme Inhibition Application: Bisubstrate Analog Inhibitor of HPPK

2-Amino-6-(bromomethyl)-4(3H)-pteridinone is specifically utilized as a reactant in the preparation of bisubstrate analog inhibitors targeting hydroxymethyl dihydropterin pyrophosphokinase (HPPK), a key enzyme in the folate biosynthesis pathway . The compound‘s structure incorporates both the pterin recognition motif (via the 2-amino-4-oxo pteridine core) and a reactive bromomethyl handle at the 6-position for conjugation to nucleotide or pyrophosphate mimetics, enabling the design of bisubstrate inhibitors that occupy both the pterin and ATP binding sites simultaneously . In contrast, the 6-methyl pteridine analog (2-amino-6-methyl-4(3H)-pteridinone) lacks the electrophilic bromomethyl group required for conjugation, while the 7-bromomethyl isomer presents the reactive group at an incompatible position for optimal bisubstrate geometry [1].

Enzyme Inhibition Folate Biosynthesis Bisubstrate Analog Design

Methotrexate Analog Synthesis: 6-Bromomethyl Intermediate Value

The hydrobromide salt of 2-amino-6-(bromomethyl)-4(3H)-pteridinone (CAS 59212-10-1) serves as a useful intermediate for the synthesis of methotrexate and its structural analogs [1]. Methotrexate analogs are prepared by alkylation of side-chain precursors with 6-(bromomethyl)-2,4-pteridinediamine, a route that involves the 6-bromomethyl pteridine scaffold [2]. The 2-amino-4-oxo substitution pattern in the 4(3H)-pteridinone derivative provides different electronic properties compared to the 2,4-diamino pteridine core found in methotrexate itself, enabling the synthesis of modified antifolates with altered pharmacokinetic and pharmacodynamic profiles . The hydrobromide salt form (molecular weight 256.06 + 80.91 g/mol) offers improved handling characteristics and solubility compared to the free base form [3].

Anticancer Drug Synthesis Methotrexate Derivatives Folate Antimetabolites

Optimal Research and Industrial Applications for 2-Amino-6-(bromomethyl)-4(3H)-pteridinone (CAS 89794-15-0)


Bisubstrate Analog Inhibitor Synthesis for HPPK Enzyme Targeting

The compound serves as a critical reactant for preparing bisubstrate analog inhibitors of hydroxymethyl dihydropterin pyrophosphokinase (HPPK), a validated target in the folate biosynthesis pathway . Its structure combines a pterin recognition motif with a 6-bromomethyl electrophilic handle, enabling conjugation to nucleotide mimetics to create dual-site inhibitors [1]. This application is optimal for laboratories engaged in antibacterial or antiparasitic drug discovery programs targeting folate metabolism.

10-Propargylfolic Acid and Antifolate Derivative Synthesis

2-Amino-6-(bromomethyl)-4(3H)-pteridinone is employed as a key intermediate in the synthesis of 10-propargylfolic acid and related antifolate compounds . The 4-oxo group provides distinct electronic and hydrogen bonding properties compared to 2,4-diamino pteridines, enabling the development of folate analogs with modified target binding characteristics [1]. This application is particularly relevant for medicinal chemistry programs developing next-generation antifolate therapeutics with improved selectivity or reduced resistance profiles.

Methotrexate Analog Development and Structure-Activity Relationship Studies

The hydrobromide salt form (CAS 59212-10-1) of this compound provides a useful intermediate for synthesizing methotrexate analogs with modified pteridine core electronics . Researchers investigating structure-activity relationships of antifolate drugs can utilize this building block to systematically vary the pteridine substitution pattern, enabling optimization of therapeutic index or overcoming resistance mechanisms in cancer chemotherapy [1].

Pteridine-Based Chemical Probe and Tool Compound Synthesis

The compound‘s reactive bromomethyl group at the 6-position provides a versatile electrophilic site for nucleophilic substitution reactions with diverse nucleophiles including amines, thiols, and carbanions . This reactivity enables the preparation of pteridine-based chemical probes for target identification, fluorescent labeling, or bioconjugation studies in folate pathway research [1].

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